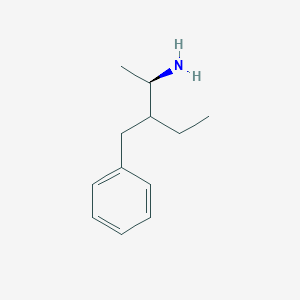
(2R)-3-Benzylpentan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-3-Benzylpentan-2-amine is an organic compound characterized by a benzyl group attached to the third carbon of a pentane chain, with an amine group on the second carbon. This compound is chiral, meaning it has a non-superimposable mirror image, and the (2R) designation indicates the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-Benzylpentan-2-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of a suitable precursor, such as 3-benzylpentan-2-one.
Reductive Amination: The key step involves the reductive amination of 3-benzylpentan-2-one using an amine source and a reducing agent. Common reagents include ammonia or primary amines and reducing agents like sodium cyanoborohydride or hydrogen gas with a metal catalyst.
Chiral Resolution: To obtain the (2R) enantiomer, chiral resolution techniques such as chromatography or crystallization with a chiral resolving agent are employed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reductive Amination: Utilizing continuous flow reactors to enhance efficiency and yield.
Catalytic Hydrogenation: Employing metal catalysts like palladium or platinum on carbon to facilitate the reduction process.
Chiral Catalysts: Using chiral catalysts to directly produce the desired enantiomer without the need for separate resolution steps.
Chemical Reactions Analysis
Types of Reactions
(2R)-3-Benzylpentan-2-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be further reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
(2R)-3-Benzylpentan-2-amine has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (2R)-3-Benzylpentan-2-amine involves its interaction with specific molecular targets:
Receptor Binding: The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
Enzyme Inhibition: It can inhibit or activate enzymes, affecting metabolic processes.
Pathways Involved: The compound may modulate pathways such as the MAPK signaling pathway or the PI3K-Akt pathway, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2S)-3-Benzylpentan-2-amine: The enantiomer of (2R)-3-Benzylpentan-2-amine with different spatial arrangement.
3-Benzylpentan-2-amine: The racemic mixture containing both (2R) and (2S) enantiomers.
3-Phenylpropan-1-amine: A structurally similar compound with a phenyl group instead of a benzyl group.
Uniqueness
This compound is unique due to its specific chiral configuration, which can result in distinct biological activities and interactions compared to its enantiomer or racemic mixture. This uniqueness makes it valuable in research and potential therapeutic applications.
Properties
IUPAC Name |
(2R)-3-benzylpentan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-3-12(10(2)13)9-11-7-5-4-6-8-11/h4-8,10,12H,3,9,13H2,1-2H3/t10-,12?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOUNZUPXGIVFIA-RWANSRKNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=CC=C1)C(C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC1=CC=CC=C1)[C@@H](C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(4-hydroxyoxan-4-yl)methyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2914350.png)
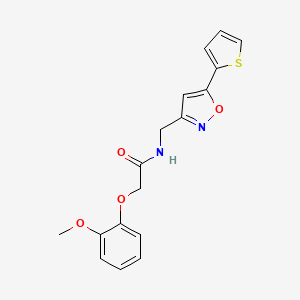
![1-(3-(4-(Piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanoyl)piperidine-4-carboxamide](/img/structure/B2914354.png)
![2-[(3,5-difluorophenyl)methyl]-6-(morpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2914356.png)
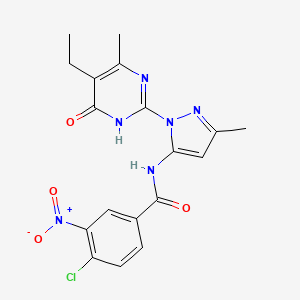
![4-[Benzyl(methyl)amino]oxolan-3-ol](/img/structure/B2914358.png)

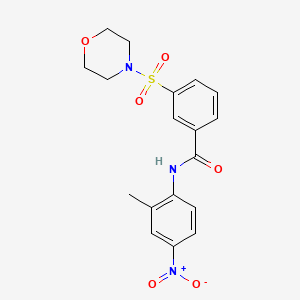

![[4-(2,2-Difluoroethoxy)pyridin-2-yl]-(4-prop-2-ynylpiperazin-1-yl)methanone](/img/structure/B2914366.png)
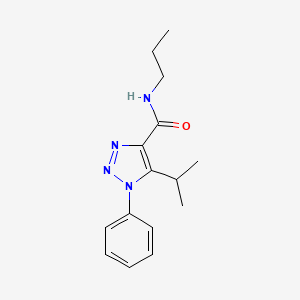
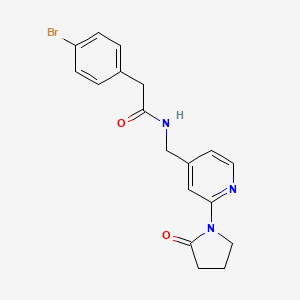
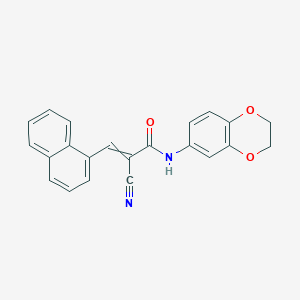
![5-amino-N-(3,5-dimethoxyphenyl)-1-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2914372.png)
